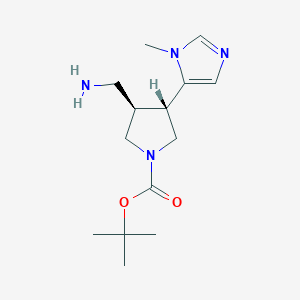

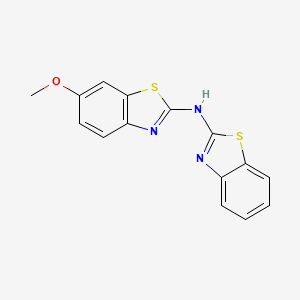

![molecular formula C14H9BrOS B2965100 10-Bromo-6H-benzo[c][1]benzothiepin-11-one CAS No. 1370250-34-2](/img/structure/B2965100.png)

10-Bromo-6H-benzo[c][1]benzothiepin-11-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Cytotoxic Activity in Cancer Research

- Benzothiepins, a class to which 10-Bromo-6H-benzo[c][1]benzothiepin-11-one belongs, have been studied for their cytotoxic activity against tumor cells. Research by Sugita et al. (2001) revealed that these compounds exhibit higher cytotoxic activity against human oral tumor cell lines compared to normal cells, indicating potential tumor-specific action (Sugita et al., 2001).

Structural and Crystalline Properties

- The compound has been a subject of study in its crystalline forms. Okada et al. (1989) examined various crystal forms of a structurally similar benzodiazepinooxazole derivative, providing insights into stable and soluble crystal properties, which are crucial for understanding the compound's behavior in various applications (Okada et al., 1989).

Electroanalytical Studies

- The polarographic behavior of related benzodiazepinooxazole compounds has been studied, providing insights into their electrochemical properties and potential analytical applications (Rodriguez et al., 1990).

Chemical Synthesis and Process Development

- Research has focused on developing efficient processes for synthesizing related compounds. For instance, Fu et al. (2003) described a method for preparing an antitumor agent intermediate, highlighting the significance of these compounds in drug synthesis (Fu et al., 2003).

Investigations into Topological Defect-Induced Magnetism

- Studies have been conducted on the reactions of similar compounds on surfaces, leading to the synthesis of open-shell nanographenes, which exhibit unique magnetic properties. This research by Mishra et al. (2020) opens avenues for applications in material science and nanotechnology (Mishra et al., 2020).

Reactivity and Mechanism Studies

- The reactivity and mechanism of related compounds in alkaline solutions have been explored, as demonstrated by Ueda (1975). Such studies are essential for understanding the chemical behavior of these compounds under different conditions (Ueda, 1975).

properties

IUPAC Name |

10-bromo-6H-benzo[c][1]benzothiepin-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrOS/c15-11-6-3-4-9-8-17-12-7-2-1-5-10(12)14(16)13(9)11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCMJMGCAWGAAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Br)C(=O)C3=CC=CC=C3S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2965022.png)

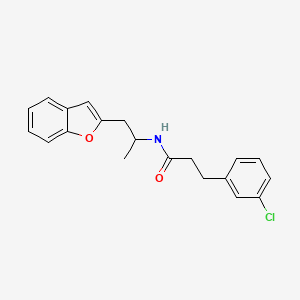

![3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B2965023.png)

![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2965025.png)

![3-[2-(2,4,5-Trimethoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B2965027.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2965038.png)

![4-(4-methoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2965039.png)

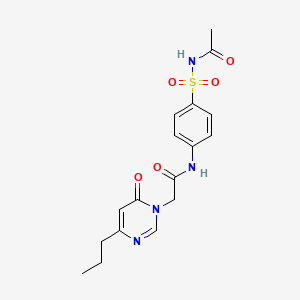

![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)